molecular formula C18H20N2O B3170368 1-Amino-3-(3-methyl-2-phenyl-indol-1-yl)-propan-2-ol CAS No. 942872-83-5

1-Amino-3-(3-methyl-2-phenyl-indol-1-yl)-propan-2-ol

Cat. No.: B3170368
CAS No.: 942872-83-5
M. Wt: 280.4 g/mol
InChI Key: OXSQDSQNXULEHA-UHFFFAOYSA-N
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Description

1-Amino-3-(3-methyl-2-phenyl-indol-1-yl)-propan-2-ol is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-3-(3-methyl-2-phenyl-indol-1-yl)-propan-2-ol typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Substitution Reactions: Introducing the methyl and phenyl groups at specific positions on the indole ring.

    Amination: Adding the amino group to the propanol side chain through reductive amination or other suitable methods.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Amino-3-(3-methyl-2-phenyl-indol-1-yl)-propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a drug candidate due to its structural similarity to other bioactive indole derivatives.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Amino-3-(3-methyl-2-phenyl-indol-1-yl)-propan-2-ol would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA. The compound might exert its effects through:

    Binding to Receptors: Modulating receptor activity.

    Enzyme Inhibition: Inhibiting specific enzymes involved in disease pathways.

    DNA Interaction: Intercalating into DNA and affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    1-Amino-3-(2-phenyl-indol-1-yl)-propan-2-ol: Lacks the methyl group at the 3-position.

    1-Amino-3-(3-methyl-indol-1-yl)-propan-2-ol: Lacks the phenyl group at the 2-position.

    1-Amino-3-(3-methyl-2-phenyl-indol-1-yl)-butan-2-ol: Has an additional carbon in the side chain.

Uniqueness

1-Amino-3-(3-methyl-2-phenyl-indol-1-yl)-propan-2-ol is unique due to its specific substitution pattern on the indole ring and the presence of both amino and hydroxyl functional groups on the side chain. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

1-amino-3-(3-methyl-2-phenylindol-1-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c1-13-16-9-5-6-10-17(16)20(12-15(21)11-19)18(13)14-7-3-2-4-8-14/h2-10,15,21H,11-12,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXSQDSQNXULEHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=CC=CC=C12)CC(CN)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Amino-3-(3-methyl-2-phenyl-indol-1-yl)-propan-2-ol
Reactant of Route 2
1-Amino-3-(3-methyl-2-phenyl-indol-1-yl)-propan-2-ol
Reactant of Route 3
1-Amino-3-(3-methyl-2-phenyl-indol-1-yl)-propan-2-ol
Reactant of Route 4
1-Amino-3-(3-methyl-2-phenyl-indol-1-yl)-propan-2-ol
Reactant of Route 5
1-Amino-3-(3-methyl-2-phenyl-indol-1-yl)-propan-2-ol
Reactant of Route 6
1-Amino-3-(3-methyl-2-phenyl-indol-1-yl)-propan-2-ol

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